

Spectroscopic Profile of 1,3-Dimethylbutyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dimethylbutyl acetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **1,3-Dimethylbutyl acetate** (also known as sec-hexyl acetate), a common organic solvent and flavoring agent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles, offering a comprehensive reference for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The empirical formula for **1,3-Dimethylbutyl acetate** is $C_8H_{16}O_2$, with a molecular weight of 144.21 g/mol. [1][2][3] The spectroscopic data presented below provides a detailed fingerprint of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1H NMR Spectroscopic Data

The proton NMR spectrum of **1,3-Dimethylbutyl acetate** shows distinct signals corresponding to the different types of protons in the molecule.

Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
a	~4.88	m	1H	CH-O
b	~2.04	s	3H	O=C-CH ₃
c	~1.63	m	1H	CH-(CH ₃) ₂
d	~1.40	m	2H	CH ₂
e	~1.20	d	3H	CH-CH ₃
f	~0.89	d	6H	CH-(CH ₃) ₂

Note: The chemical shifts and multiplicities are approximate and can vary slightly depending on the solvent and experimental conditions. 'm' denotes a multiplet, 's' a singlet, and 'd' a doublet.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (ppm)	Assignment
~170.5	C=O
~70.8	CH-O
~43.5	CH ₂
~25.0	CH-(CH ₃) ₂
~22.5	CH-(CH ₃) ₂
~21.2	O=C-CH ₃
~19.8	CH-CH ₃

Note: These are predicted chemical shifts and may vary from experimental values.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2870	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1465	Medium	C-H bend (alkane)
~1370	Medium	C-H bend (alkane)
~1240	Strong	C-O stretch (ester)
~1020	Medium	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of **1,3-Dimethylbutyl acetate** is characterized by a molecular ion peak and several key fragment ions.

m/z	Relative Intensity (%)	Assignment
144	Low	[M] ⁺ (Molecular Ion)
101	Moderate	[M - C ₃ H ₇] ⁺
87	High	[M - C ₄ H ₉] ⁺
69	Moderate	[C ₅ H ₉] ⁺
43	Very High (Base Peak)	[CH ₃ CO] ⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- A sample of **1,3-Dimethylbutyl acetate** (typically 5-25 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3 , approximately 0.6-0.7 mL) in a clean, dry vial.[\[4\]](#)[\[5\]](#)
- The solution is then filtered through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- The NMR tube is capped and carefully wiped clean before being placed in the spectrometer's sample holder.

Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).[\[9\]](#)
- Technique: For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, proton decoupling is typically employed to simplify the spectrum.
- Referencing: Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.[\[6\]](#)

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A single drop of neat **1,3-Dimethylbutyl acetate** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[10\]](#)
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.[\[10\]](#)
- Alternatively, for instruments with an Attenuated Total Reflectance (ATR) accessory, a drop of the liquid is placed directly onto the ATR crystal.[\[11\]](#)

Data Acquisition:

- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Technique: A background spectrum of the clean, empty sample holder (or salt plates/ATR crystal) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.

Mass Spectrometry (MS)

Sample Introduction (for a volatile liquid):

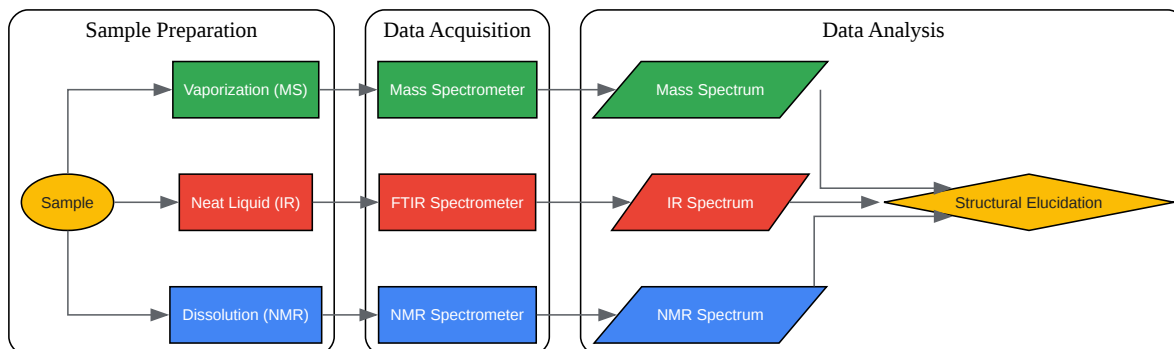
- The **1,3-Dimethylbutyl acetate** sample is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system which separates the sample from any impurities.[\[12\]](#)
- For direct infusion, the volatile liquid can be introduced via a heated inlet system that vaporizes the sample into the ion source.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Data Acquisition:

- Instrument: A mass spectrometer, commonly a quadrupole or time-of-flight (TOF) analyzer.
- Ionization Method: Electron Ionization (EI) is a common method for volatile organic compounds, typically using an electron energy of 70 eV.[\[15\]](#) This high-energy ionization leads to characteristic fragmentation patterns.[\[17\]](#)

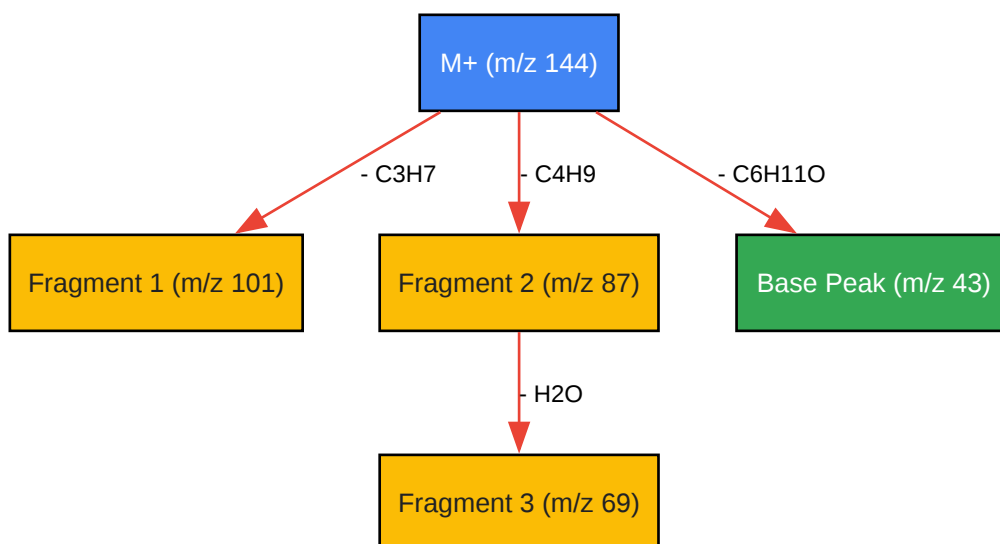
Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of **1,3-Dimethylbutyl Acetate**.



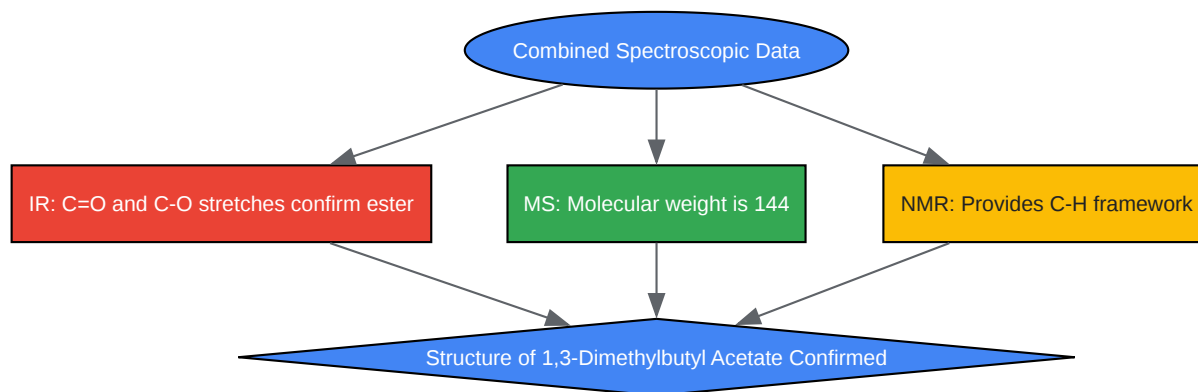
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Caption: General workflow for the spectroscopic analysis of a liquid sample.



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Caption: Key fragmentation pathways for **1,3-Dimethylbutyl acetate** in Mass Spectrometry.



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